molecular formula C12H9F3N2O2 B14132613 N-(6-(Trifluoromethoxy)quinolin-2-yl)acetamide

N-(6-(Trifluoromethoxy)quinolin-2-yl)acetamide

Katalognummer: B14132613
Molekulargewicht: 270.21 g/mol
InChI-Schlüssel: LKMTWGDMBULKHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-(Trifluoromethoxy)quinolin-2-yl)acetamide is a chemical compound with the molecular formula C12H9F3N2O2 and a molecular weight of 270.21 It is characterized by the presence of a quinoline ring substituted with a trifluoromethoxy group at the 6-position and an acetamide group at the 2-position

Vorbereitungsmethoden

The synthesis of N-(6-(Trifluoromethoxy)quinolin-2-yl)acetamide typically involves the reaction of 6-(trifluoromethoxy)quinoline with acetic anhydride in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the acetamide group. Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as controlling the temperature, reaction time, and the concentration of reactants.

Analyse Chemischer Reaktionen

N-(6-(Trifluoromethoxy)quinolin-2-yl)acetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N-(6-(Trifluoromethoxy)quinolin-2-yl)acetamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(6-(Trifluoromethoxy)quinolin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity to these targets, leading to the modulation of biological pathways. The acetamide group may also play a role in stabilizing the compound’s interaction with its targets, thereby enhancing its efficacy .

Vergleich Mit ähnlichen Verbindungen

N-(6-(Trifluoromethoxy)quinolin-2-yl)acetamide can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in the presence of both the trifluoromethoxy and acetamide groups, which contribute to its distinct chemical reactivity and potential biological activities.

Eigenschaften

Molekularformel

C12H9F3N2O2

Molekulargewicht

270.21 g/mol

IUPAC-Name

N-[6-(trifluoromethoxy)quinolin-2-yl]acetamide

InChI

InChI=1S/C12H9F3N2O2/c1-7(18)16-11-5-2-8-6-9(19-12(13,14)15)3-4-10(8)17-11/h2-6H,1H3,(H,16,17,18)

InChI-Schlüssel

LKMTWGDMBULKHY-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=NC2=C(C=C1)C=C(C=C2)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.